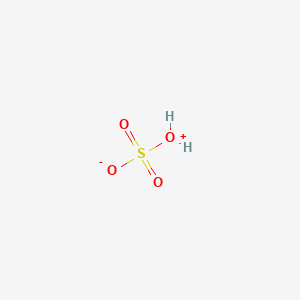
Imidaprilat
Vue d'ensemble
Description
RS 79948 hydrochloride is a potent and selective antagonist of the alpha-2 adrenoceptor. It is known for its high affinity for the alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes, with dissociation constant values of 0.18, 0.19, and 0.42 nanomolar, respectively . The compound’s chemical name is (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-dechydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridine hydrochloride .
Applications De Recherche Scientifique
RS 79948 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenoceptors. Its applications include:
Neuroscience: Studying the role of alpha-2 adrenoceptors in the central nervous system.
Pharmacology: Investigating the effects of alpha-2 adrenoceptor antagonism on various physiological processes.
Drug Development: Serving as a lead compound for developing new therapeutics targeting alpha-2 adrenoceptors.
Mécanisme D'action
RS 79948 hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, preventing the binding of endogenous agonists like norepinephrine. This antagonism leads to increased release of norepinephrine and other neurotransmitters, affecting various physiological processes such as blood pressure regulation and sedation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Imidaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This interaction suppresses the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The inhibition of ACE also leads to an increase in bradykinin levels, which can contribute to the vasodilatory effect .
Cellular Effects
This compound influences cell function by reducing the levels of angiotensin II, leading to peripheral vasodilation, reduced systemic BP, and decreased renal sodium and water retention . It also has renoprotective effects in patients with type 1 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which suppresses the conversion of angiotensin I to angiotensin II . This results in a decrease in total peripheral resistance and systemic BP . The reduction in angiotensin II levels also decreases aldosterone secretion, further contributing to the antihypertensive effect .
Temporal Effects in Laboratory Settings
After oral administration, steady-state maximum plasma concentrations of this compound are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of this compound is approximately 24 hours, allowing for once-daily administration .
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS) pathway . It inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE . This leads to a decrease in angiotensin II and aldosterone levels, resulting in vasodilation and decreased sodium and water retention .
Transport and Distribution
This compound is primarily excreted in the urine (approximately 40%) and faeces (approximately 50%)
Subcellular Localization
As an ACE inhibitor, it is likely to interact with ACE present on the cell surface and within the circulation .
Méthodes De Préparation
The synthesis of RS 79948 hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:
Formation of the isoquinoline core: This involves cyclization reactions under specific conditions.
Methoxylation and sulfonylation: Introduction of the methoxy and ethylsulfonyl groups to the core structure.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt form.
Industrial production methods are typically proprietary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
RS 79948 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The methoxy and ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
RS 79948 hydrochloride is unique due to its high selectivity and potency for alpha-2 adrenoceptors. Similar compounds include:
Yohimbine: Another alpha-2 adrenoceptor antagonist, but with lower selectivity.
Rauwolscine: Similar in structure and function but less potent.
MK912: A selective alpha-2 adrenoceptor antagonist with different pharmacokinetic properties.
RS 79948 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89371-44-8 | |
| Record name | Imidaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIDAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)








![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)